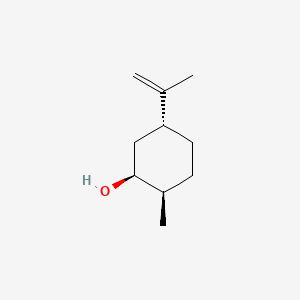
(1R,2S,4R)-Neo-dihydrocarveol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-neodihydrocarveol is a dihydrocarveol with a (1R,2S,4R)-configuration. It is an enantiomer of a (-)-neodihydrocarveol.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Transformations
Biotransformation by Mentha piperita Cell Culture : A study by Kim et al. (2002) explored the transformation of menthane monoterpenes, including (1R,2S,4R)-neo-dihydrocarveol, using suspension cell culture of Mentha piperita. The findings indicate that peppermint cell culture can reduce α,β-unsaturated carbonyl system, thus impacting the production of neo-dihydrocarveol (Kim et al., 2002).
Plant-Mediated Biotransformations : Mączka et al. (2018) investigated the use of various plant materials for the biotransformation of carvones into dihydrocarveols, including (1R,2S,4R)-neo-dihydrocarveol. This study highlights the potential of using vegetables for biotransformation processes (Mączka et al., 2018).
Microbial Biotransformation
- Epicoccum sorghinum as Biocatalyst : Research by Souza et al. (2020) presented the bioreduction of (4R)-(−)-carvone using a filamentous fungus, Epicoccum sorghinum, resulting in the production of (1R,2S,4R)-neo-dihydrocarveol. This study demonstrates the role of microbial biocatalysis in producing neo-dihydrocarveol with high diastereomeric excess (Souza et al., 2020).
Synthesis and Stereochemistry
Stereodivergent Synthesis : Guo et al. (2018) focused on the stereodivergent synthesis of carveol and dihydrocarveol, including (1R,2S,4R)-neo-dihydrocarveol. This research is significant for understanding the chemical synthesis of different stereoisomers in the flavor industry (Guo et al., 2018).
Spectroscopic Properties Study : A study by Decouzon et al. (1990) reexamined the spectroscopic properties of dihydrocarveol diastereoisomers, providing insights into their structural and chemical differentiation, important for essential oil analysis and flavor industry applications (Decouzon et al., 1990).
Eigenschaften
CAS-Nummer |
20549-48-8 |
|---|---|
Produktname |
(1R,2S,4R)-Neo-dihydrocarveol |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1S,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 |
InChI-Schlüssel |
KRCZYMFUWVJCLI-BBBLOLIVSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](C[C@@H]1O)C(=C)C |
SMILES |
CC1CCC(CC1O)C(=C)C |
Kanonische SMILES |
CC1CCC(CC1O)C(=C)C |
Siedepunkt |
224.5 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



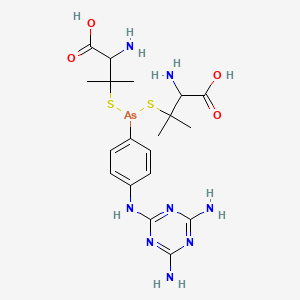
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1203420.png)
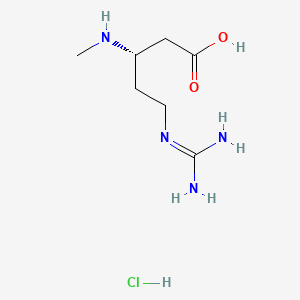
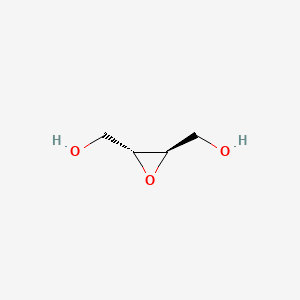
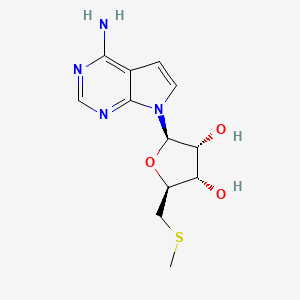
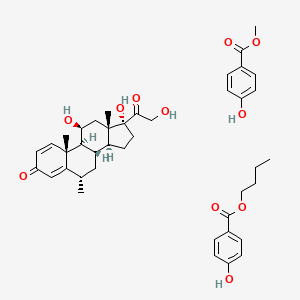
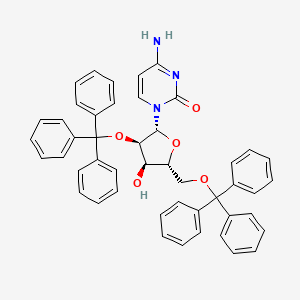
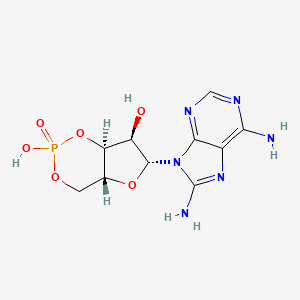
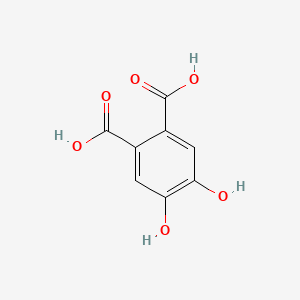
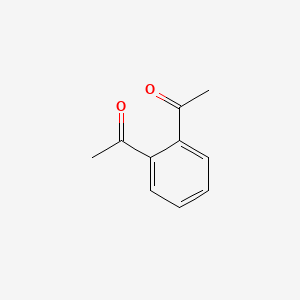
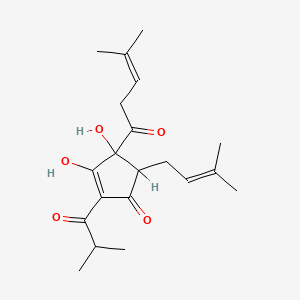
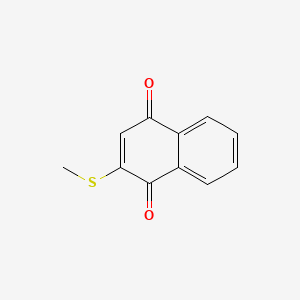
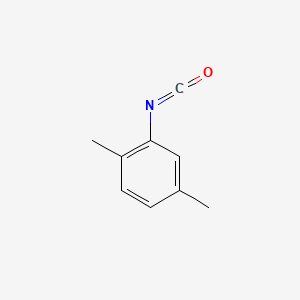
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)